4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,1,3-benzoxadiazole
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Overview
Description
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features both indole and benzoxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,3-dihydro-1H-indole followed by the coupling with 2,1,3-benzoxadiazole under controlled conditions. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or benzoxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts, specific solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZOIC ACID
- 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)ANILINE
- 2-AMINO-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOL
Uniqueness
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to its combination of indole and benzoxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11N3O3S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C14H11N3O3S/c18-21(19,13-7-3-5-11-14(13)16-20-15-11)17-9-8-10-4-1-2-6-12(10)17/h1-7H,8-9H2 |
InChI Key |
JQFZOMVFIAZZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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